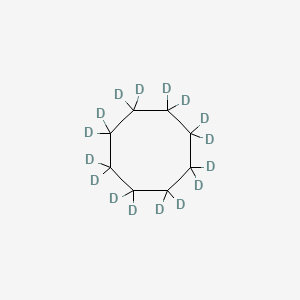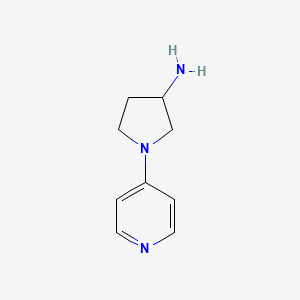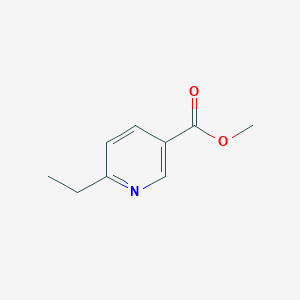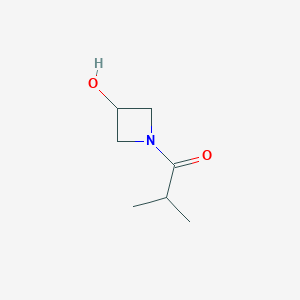
Cyclooctane-d16
Vue d'ensemble
Description
Molecular Structure Analysis
Cyclooctane-d16 has a cyclic structure formed by linking eight carbon atoms together in a closed loop or ring, with two deuterium atoms attached to each carbon atom . The molecule is not flat; instead, it adopts a shape known as the “crown” conformation, which reduces the strain on the carbon-carbon bonds .Chemical Reactions Analysis
Cyclooctane, the parent compound of Cyclooctane-d16, undergoes several chemical reactions. Notably, it undergoes combustion in the presence of oxygen to yield carbon dioxide and water . Besides combustion, cyclooctane also reacts with halogens (like chlorine or bromine) in the presence of UV light or heat, in a reaction known as halogenation .Physical And Chemical Properties Analysis
Cyclooctane-d16 has a boiling point of 151 °C and a melting point of 10-12 °C. It has a density of 0.951 g/mL at 25 °C . It is a nonpolar molecule due to the symmetric arrangement of its carbon and deuterium atoms, meaning it is insoluble in polar solvents like water but readily dissolves in nonpolar solvents such as hexane or diethyl ether .Applications De Recherche Scientifique
Enantioselective Synthesis from Carbohydrates
Cyclooctane derivatives, including Cyclooctane-d16, are used in enantioselective synthesis processes. A study by Paquette & Zhang (2005) describes a synthetic route to cyclooctane-1,2,3-triols and 1,2,3,4,5-pentaols starting from carbohydrates like d-glucose or d-arabinose. This involves zirconocene-promoted ring contraction and sigmatropic rearrangement, highlighting cyclooctane derivatives' role in advanced synthetic chemistry.
Solid-State Chemistry of Molecular Clusters
In the field of solid-state chemistry, cyclooctane derivatives play a significant role in studying molecular clusters and activation processes. A study conducted by Siedle et al. (1989) discusses the reaction of cyclooctene with D2 gas in solid state, producing cyclooctane containing up to 16 deuterium atoms. This research provides insight into C-H activation involving intermediate species with coordinated cyclooctene, demonstrating cyclooctane derivatives' importance in understanding molecular interactions in solid states.
Topological Analysis in Organic Synthesis
Cyclooctane derivatives are also essential in topological analysis within organic synthesis. Liu & Zhang (2021) discuss the use of cyclooctane in the synthesis of various compounds and its role as an intermediate in organic synthesis. By analyzing the resistance distance in cyclooctane derivatives, they derive various invariants like the Kirchhoff index, contributing significantly to understanding the physical and chemical properties of these compounds.
High-Pressure Phase Transition Studies
Studies on the phase transitions of cyclooctane derivatives under high pressure contribute significantly to material science. Ren et al. (2015) investigated cyclooctanol under high pressure, revealing insights into phase transitions in response to pressure changes. Their findings suggest the importance of compression rate in the phase transition of cyclooctane derivatives, which is crucial for understanding the behavior of materials under different physical conditions.
Safety And Hazards
Propriétés
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecadeuteriocyclooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-2-4-6-8-7-5-3-1/h1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTCGQSWYFHTAC-SADLKCKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclooctane-d16 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1429278.png)



![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine](/img/structure/B1429285.png)
![8-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B1429286.png)




![5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B1429294.png)